molecular formula C9H14N2O2 B13612851 2-(1-Ethyl-1h-imidazol-2-yl)butanoic acid

2-(1-Ethyl-1h-imidazol-2-yl)butanoic acid

Cat. No.: B13612851
M. Wt: 182.22 g/mol
InChI Key: BGKGPZHJZWNCHM-UHFFFAOYSA-N
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Description

2-(1-Ethyl-1H-imidazol-2-yl)butanoic acid is a heterocyclic carboxylic acid featuring an imidazole core substituted with an ethyl group at the 1-position and a butanoic acid side chain at the 2-position. This compound is of interest in medicinal chemistry and materials science due to its structural versatility .

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

2-(1-ethylimidazol-2-yl)butanoic acid

InChI

InChI=1S/C9H14N2O2/c1-3-7(9(12)13)8-10-5-6-11(8)4-2/h5-7H,3-4H2,1-2H3,(H,12,13)

InChI Key

BGKGPZHJZWNCHM-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=NC=CN1CC)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Ethyl-1h-imidazol-2-yl)butanoic acid typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . The process involves the addition of nickel to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired product .

Industrial Production Methods: Industrial production methods for imidazole derivatives often involve large-scale synthesis using similar cyclization reactions. The choice of catalysts and reaction conditions may vary to optimize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(1-Ethyl-1h-imidazol-2-yl)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include N-oxides, dihydroimidazole derivatives, and various substituted imidazole compounds .

Mechanism of Action

The mechanism of action of 2-(1-Ethyl-1h-imidazol-2-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and cellular processes. The compound may also interact with nucleic acids and proteins, modulating their functions and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with 2-(1-Ethyl-1H-imidazol-2-yl)butanoic acid but differ in substituents, functional groups, or core heterocycles:

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Substituents/Features
This compound Not Provided C₉H₁₄N₂O₂ 182.22* 1-Ethyl-imidazole, 2-butanoic acid
2-(1-Ethyl-1H-imidazol-2-yl)-3-methylbutanoic acid 1341832-21-0 C₁₀H₁₆N₂O₂ 196.25 Additional 3-methyl on butanoic acid chain
Ethyl 2-(1H-imidazol-1-yl)butanoate 1011398-11-0 C₉H₁₄N₂O₂ 182.22 Ester group (vs. carboxylic acid), 1H-imidazole substitution
Ethyl 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate Not Provided C₂₄H₃₀N₄O₃ 422.52 Benzoimidazole core, ester, benzyl/hydroxyethyl amino groups

*Calculated based on molecular formula.

Key Observations:

Substituent Position and Electronic Effects: The target compound’s 2-position imidazole substitution contrasts with ethyl 2-(1H-imidazol-1-yl)butanoate, where the imidazole is substituted at the 1-position. The 3-methylbutanoic acid analog (CAS 1341832-21-0) introduces steric hindrance, which may reduce solubility but enhance lipophilicity compared to the unmodified butanoic acid chain .

Functional Group Impact: Carboxylic acid groups (target compound) confer higher acidity (pKa ~4-5) and water solubility versus ester derivatives (e.g., ethyl 2-(1H-imidazol-1-yl)butanoate), which are more lipophilic and hydrolytically unstable . The benzoimidazole derivative () exhibits expanded aromaticity, likely enhancing π-π stacking interactions in biological targets but reducing solubility due to increased molecular weight .

Synthetic Accessibility: The synthesis of ethyl 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate involves multi-step reactions, including Schiff base formation and reductive amination, suggesting greater synthetic complexity compared to simpler imidazole-carboxylic acid derivatives .

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